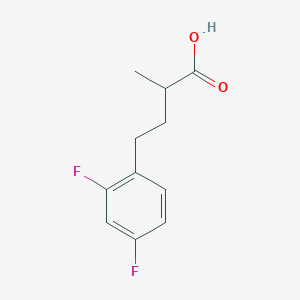

4-(2,4-Difluorophenyl)-2-methylbutanoic acid

Description

4-(2,4-Difluorophenyl)-2-methylbutanoic acid is a fluorinated carboxylic acid derivative characterized by a butanoic acid backbone substituted with a methyl group at position 2 and a 2,4-difluorophenyl moiety at position 4. The fluorine atoms on the aromatic ring enhance metabolic stability and lipophilicity, making such compounds valuable in pharmaceutical chemistry for improved bioavailability and target interaction .

Propriétés

Formule moléculaire |

C11H12F2O2 |

|---|---|

Poids moléculaire |

214.21 g/mol |

Nom IUPAC |

4-(2,4-difluorophenyl)-2-methylbutanoic acid |

InChI |

InChI=1S/C11H12F2O2/c1-7(11(14)15)2-3-8-4-5-9(12)6-10(8)13/h4-7H,2-3H2,1H3,(H,14,15) |

Clé InChI |

IJWRAWVZHVNWOP-UHFFFAOYSA-N |

SMILES canonique |

CC(CCC1=C(C=C(C=C1)F)F)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of 4-(2,4-Difluorophenyl)-2-methylbutanoic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,4-Difluorophenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO3) or halogenating agents (Cl2, Br2).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

4-(2,4-Difluorophenyl)-2-methylbutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials

Mécanisme D'action

The mechanism of action of 4-(2,4-Difluorophenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets may vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4-(2,4-Difluorophenyl)butanoic Acid (CAS 110931-78-7)

4-(2,4-Difluorophenyl)-4-oxobutanoic Acid (CAS 110931-77-6)

- Structural Differences : Features a ketone group at position 4 instead of a methyl group.

- Implications: The 4-oxo group introduces keto-enol tautomerism, enhancing electrophilicity and utility in nucleophilic addition reactions. Higher reactivity makes it a preferred intermediate in heterocyclic synthesis (e.g., triazoles) .

- Applications : Key precursor in antifungal drug synthesis, particularly for posaconazole-related compounds .

2,4-Difluorocinnamic Acid (CAS 94977-52-3)

3-(2,4-Difluorophenyl)propionic Acid (CAS 134672-70-1)

- Structural Differences : Shorter propionic acid chain (3 carbons vs. 4 carbons).

- Implications: Reduced chain length decreases molecular weight (186.16 g/mol vs. Lower steric bulk may enhance binding to compact active sites in enzymes or receptors .

4-(2,4-Difluorophenyl)-2-pyridinecarboxylic Acid (CAS 1258626-21-9)

- Structural Differences : Replaces the aliphatic chain with a pyridine ring.

- Implications :

- The pyridine ring’s electron-withdrawing effect increases acidity (pKa ~2–3 vs. ~4–5 for aliphatic carboxylic acids), influencing ionization at physiological pH.

- Aromatic heterocycles enhance π-π stacking interactions in drug-receptor binding .

Activité Biologique

4-(2,4-Difluorophenyl)-2-methylbutanoic acid, also known as deoxoflobufen, is a compound that has garnered attention for its significant biological activities, particularly in pharmacological contexts. This article explores its biological activity, including anti-inflammatory, antiarthritic, and immunomodulatory effects, as well as its potential applications in drug development.

- Molecular Formula : C12H14F2O2

- Molecular Weight : 232.24 g/mol

- IUPAC Name : 4-(2,4-Difluorophenyl)-2-methylbutanoic acid

The biological activity of 4-(2,4-Difluorophenyl)-2-methylbutanoic acid is primarily attributed to its ability to modulate inflammatory pathways. It interacts with various molecular targets involved in the inflammatory response, which can lead to a reduction in inflammation and pain.

Anti-inflammatory Effects

Research indicates that 4-(2,4-Difluorophenyl)-2-methylbutanoic acid exhibits strong anti-inflammatory properties. It has been tested in several models of inflammation:

- Carrageenan-Induced Inflammation : Demonstrated significant reduction in edema.

- Adjuvant Arthritis Model : Showed efficacy comparable to established anti-inflammatory drugs.

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory effects. Studies have shown that it can influence the production of cytokines and other immune mediators, thereby modulating immune responses.

Case Studies

- Study on Acute Inflammation : In a study involving carrageenan-induced paw edema in rats, 4-(2,4-Difluorophenyl)-2-methylbutanoic acid significantly reduced swelling compared to the control group (p < 0.01) .

- Adjuvant Arthritis Study : In a model of adjuvant arthritis, the compound not only reduced joint swelling but also improved mobility scores in treated animals compared to untreated controls .

Comparative Analysis

A comparative analysis with other similar compounds provides insight into the unique properties of 4-(2,4-Difluorophenyl)-2-methylbutanoic acid:

| Compound Name | Anti-inflammatory Activity | Immunomodulatory Effects | Toxicity Profile |

|---|---|---|---|

| Deoxoflobufen | High | Moderate | Low |

| Flobufen | Comparable | Moderate | Moderate |

| Other NSAIDs | Varies | High | Varies |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of 4-(2,4-Difluorophenyl)-2-methylbutanoic acid:

- Inhibition of Leukotriene B4 Production : The compound effectively inhibited leukotriene B4 production in vitro, suggesting its potential role in managing inflammatory diseases .

- Phagocytosis Enhancement : It was found to enhance phagocytosis by macrophages in vitro, indicating a possible therapeutic role in immune-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.